Cas no 64224-60-8 (5-Bromopyrimidine-4-carboxylic acid)

5-Bromopyrimidine-4-carboxylic acid structure
64224-60-8 structure
Product Name:5-Bromopyrimidine-4-carboxylic acid
CAS No:64224-60-8
MF:C5H3BrN2O2
MW:202.993520021439
MDL:MFCD09754104
CID:502150
PubChem ID:21329200
Update Time:2025-07-19

5-Bromopyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-pyrimidinecarboxylic acid
    • 4-Pyrimidinecarboxylicacid, 5-bromo-
    • 5-broMopyriMidine-4-carboxylic acid
    • 3-bromo-2-picolinic acid
    • 4-Pyrimidinecarboxylicacid,5-bromo
    • 4-Pyrimidinecarboxylic acid, 5-bromo-
    • HZZBITVSVYFOND-UHFFFAOYSA-N
    • BCP27313
    • 5-Bromo-pyrimidine-4-carboxylic acid
    • RP04385
    • PB12688
    • HP22067
    • EN001417
    • 5-BROMO-4-PYRIMIDINECARBOXYLICACID
    • SCHEMBL629032
    • F2124-1098
    • A15727
    • DS-10601
    • SY021925
    • 64224-60-8
    • 1,7-DIHYDROXYNAPHTHALENE-3-SULFONICACIDMONOSODIUMSALT
    • AM20100579
    • DTXSID80612504
    • FT-0649226
    • MFCD09754104
    • J-517207
    • BP-20579
    • CS-W008913
    • AKOS015892516
    • EN300-93156
    • 5-Bromopyrimidine-4-carboxylic acid
    • MDL: MFCD09754104
    • Inchi: 1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
    • InChI Key: HZZBITVSVYFOND-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CN=C1C(=O)O

Computed Properties

  • Exact Mass: 201.93800
  • Monoisotopic Mass: 201.93779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1
  • XLogP3: 0.8

Experimental Properties

  • Boiling Point: 357.2℃ at 760 mmHg
  • PSA: 63.08000
  • LogP: 0.93730

5-Bromopyrimidine-4-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromopyrimidine-4-carboxylic acid Production Method

5-Bromopyrimidine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:64224-60-8)5-Bromopyrimidine-4-carboxylic acid
Order Number:A15727
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):898.0/430.0/243.0
Email:sales@amadischem.com

Additional information on 5-Bromopyrimidine-4-carboxylic acid

Introduction to 5-Bromopyrimidine-4-carboxylic acid (CAS No: 64224-60-8)

5-Bromopyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 64224-60-8, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine derivatives, a class of heterocyclic aromatic organic compounds that play a crucial role in the synthesis of various biologically active molecules. The presence of both bromine and carboxylic acid functional groups makes it a versatile building block for medicinal chemists and synthetic organic chemists alike.

The structure of 5-Bromopyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 4-position with a carboxylic acid group. This specific arrangement of functional groups allows for diverse chemical transformations, making it an invaluable precursor in the development of novel compounds. The bromine atom at the 5-position is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are widely employed in drug discovery to introduce aryl or vinyl moieties into complex molecular frameworks.

The carboxylic acid group at the 4-position provides opportunities for amide bond formation, esterification, or other transformations that are essential for constructing more intricate scaffolds. These properties have positioned 5-Bromopyrimidine-4-carboxylic acid as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds. Its utility extends beyond pharmaceuticals into agrochemicals, where it serves as a precursor for herbicides and pesticides.

In recent years, there has been growing interest in the development of pyrimidine-based inhibitors due to their broad spectrum of biological activities. For instance, compounds derived from 5-Bromopyrimidine-4-carboxylic acid have been explored as inhibitors of protein kinases, which are often overexpressed in cancer cells and play critical roles in cell proliferation and survival. Several studies have demonstrated the potential of such inhibitors in preclinical models, highlighting their therapeutic promise. The bromine substituent, in particular, has been leveraged to enhance binding affinity through interactions with transition metals or through halogen bonding interactions with target proteins.

The synthesis of 5-Bromopyrimidine-4-carboxylic acid typically involves bromination of pyrimidine precursors followed by carboxylation at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring that researchers have access to sufficient quantities for both academic and industrial applications. Modern techniques such as flow chemistry have also been adapted for the preparation of this compound, improving yields and reducing waste.

One notable application of 5-Bromopyrimidine-4-carboxylic acid is in the development of antiviral agents. Pyrimidine derivatives are known to mimic natural nucleobases, making them effective against viruses that rely on nucleic acid replication. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against viral enzymes such as polymerases or proteases. The carboxylic acid moiety allows for further derivatization to optimize pharmacokinetic properties, while the bromine atom facilitates structural modifications aimed at improving selectivity and potency.

The role of 5-Bromopyrimidine-4-carboxylic acid in medicinal chemistry is further underscored by its presence in several clinical candidates that have advanced into human trials. These candidates target a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. The ability to rapidly modify its structure has allowed medicinal chemists to explore diverse chemical space efficiently, accelerating the drug discovery process.

From an agrochemical perspective, derivatives of 5-Bromopyrimidine-4-carboxylic acid have been investigated as potential herbicides due to their ability to disrupt plant growth regulators. By targeting specific enzymatic pathways involved in plant metabolism, these compounds can offer selective weed control solutions. The versatility of this intermediate ensures its continued relevance in both pharmaceutical and agrochemical research pipelines.

Future directions in the study of 5-Bromopyrimidine-4-carboxylic acid may involve exploring its potential as a scaffold for next-generation therapeutics. Advances in computational chemistry and high-throughput screening technologies are likely to enhance our ability to identify novel derivatives with improved biological activity. Additionally, green chemistry principles may guide future synthetic approaches to minimize environmental impact while maintaining high yields and purity standards.

In conclusion,5-Bromopyrimidine-4-carboxylic acid (CAS No: 64224-60-8) is a multifaceted intermediate with broad applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on biologically active molecules. As research continues to uncover new therapeutic targets and innovative synthetic strategies,5-Bromopyrimidine-4-carboxylic acid will undoubtedly remain at the forefront of chemical biology and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64224-60-8)5-Bromopyrimidine-4-carboxylic acid
A15727
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):898.0/430.0/243.0
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